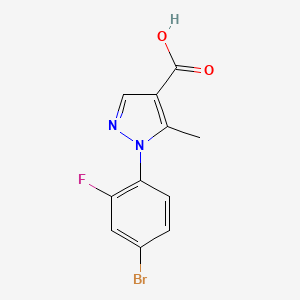

1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1189749-52-7

Cat. No.: VC7041965

Molecular Formula: C11H8BrFN2O2

Molecular Weight: 299.099

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189749-52-7 |

|---|---|

| Molecular Formula | C11H8BrFN2O2 |

| Molecular Weight | 299.099 |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H8BrFN2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17) |

| Standard InChI Key | VWXRGCGCOCJEQK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C2=C(C=C(C=C2)Br)F)C(=O)O |

Introduction

Synthesis and Preparation

The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and appropriate carbonyl compounds. For compounds like 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a potential synthesis route could involve the reaction of a suitably substituted phenylhydrazine with a pyrazole precursor containing the carboxylic acid functionality.

Biological and Chemical Applications

Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a carboxylic acid group can enhance solubility and facilitate further chemical modifications, such as esterification or amide formation, which might be useful in drug design.

Spectroscopic Characterization

Characterization of such compounds typically involves spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). The IR spectrum would likely show absorption bands corresponding to the carboxylic acid group (around 1700 cm^-1) and the pyrazole ring. NMR spectroscopy would provide detailed information about the molecular structure and environment of the nuclei.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume